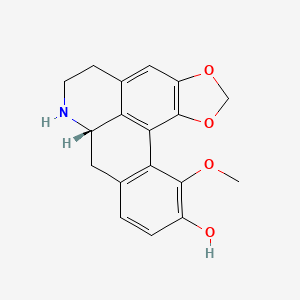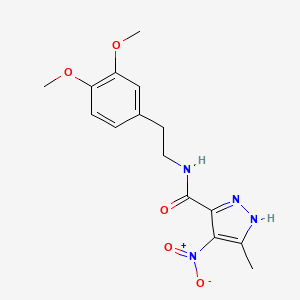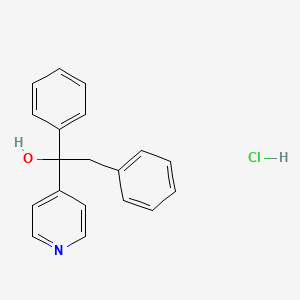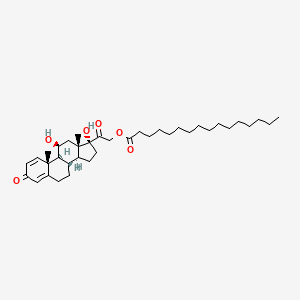
Tri-m-tolyltin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-m-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three m-tolyl groups (methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including its use as a molluscicide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tri-m-tolyltin acetate typically involves the reaction of m-tolylmagnesium bromide with tin(IV) chloride, followed by the addition of acetic acid. The reaction can be summarized as follows:
Preparation of m-tolylmagnesium bromide: This is achieved by reacting m-tolyl bromide with magnesium in anhydrous ether.
Formation of tri-m-tolyltin chloride: The m-tolylmagnesium bromide is then reacted with tin(IV) chloride to form tri-m-tolyltin chloride.
Formation of this compound: Finally, tri-m-tolyltin chloride is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tri-m-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or other carboxylates.
Major Products
Oxidation: Tin oxides and m-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
科学的研究の応用
Tri-m-tolyltin acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its molluscicidal properties.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of tri-m-tolyltin acetate involves its interaction with biological membranes and enzymes. It disrupts cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cell death. This is particularly effective against mollusks, making it a potent molluscicide.
類似化合物との比較
Similar Compounds
- Triphenyltin acetate
- Tributyltin acetate
- Triethyltin acetate
Comparison
Tri-m-tolyltin acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to triphenyltin acetate, it has different reactivity and toxicity profiles. Tributyltin acetate and triethyltin acetate have different alkyl groups, leading to variations in their applications and effectiveness.
特性
CAS番号 |
15826-89-8 |
|---|---|
分子式 |
C23H24O2Sn |
分子量 |
451.1 g/mol |
IUPAC名 |
tris(3-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-3,5-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
DUQUVLXUOBKCKL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC=C1)[Sn](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


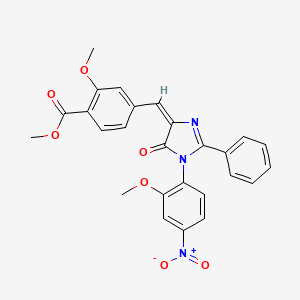
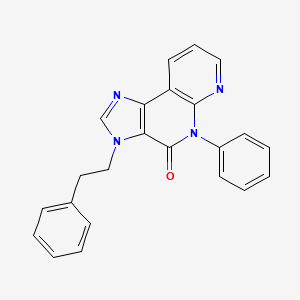

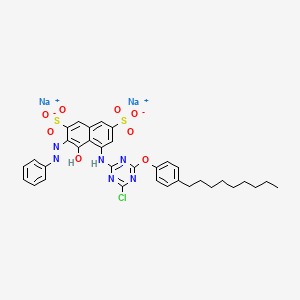
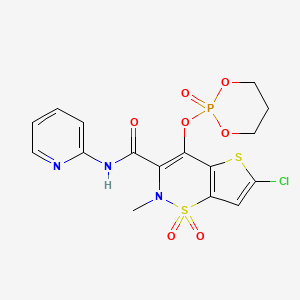
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
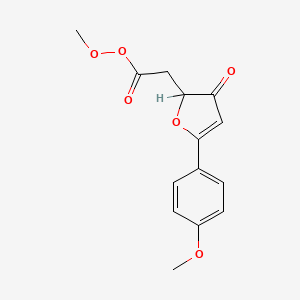
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
